molecular formula C23H24N4S B15098594 5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B15098594
M. Wt: 388.5 g/mol
InChI Key: ALJFAETVVKWFOL-UHFFFAOYSA-N
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Description

5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a complex organic compound that features a triazole ring substituted with a tert-butylphenyl group and a naphthylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent substitution reactions to introduce the tert-butylphenyl and naphthylmethylthio groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems for efficient and sustainable synthesis, as well as the development of robust purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the triazole ring or the substituent groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or naphthyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or naphthyl rings.

Scientific Research Applications

5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring and the substituent groups can influence the compound’s binding affinity and specificity, as well as its overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is unique due to the combination of its triazole ring with both tert-butylphenyl and naphthylmethylthio substituents. This unique structure imparts specific chemical and physical properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C23H24N4S

Molecular Weight

388.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C23H24N4S/c1-23(2,3)19-13-11-17(12-14-19)21-25-26-22(27(21)24)28-15-18-9-6-8-16-7-4-5-10-20(16)18/h4-14H,15,24H2,1-3H3

InChI Key

ALJFAETVVKWFOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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